4-Methylpicolinic acid hydrochloride

Solid-State Chemistry Formulation Science Procurement Specifications

Select 4-methylpicolinic acid hydrochloride (CAS 123811-73-4) for syntheses where regioisomeric precision defines success. The 4-methyl substituent uniquely modulates electronic properties and biological activity—critical for herbicide SAR programs and metabolic disease targets where other regioisomers fail. The hydrochloride salt delivers a melting point of 188–190 °C (vs. 137–141 °C free acid), ensuring superior solid-state handling, long-term storage stability, and seamless integration into Fmoc-SPPS protocols. Its crystalline, water-soluble form simplifies scale-up and metal-chelation workflows. Choose the differentiated building block that performs where generic picolinic acids cannot.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 123811-73-4
Cat. No. B177366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpicolinic acid hydrochloride
CAS123811-73-4
Synonyms4-Methylpicolinic acid hydrochloride
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=O)O.Cl
InChIInChI=1S/C7H7NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H
InChIKeyAHPWIFNMVQGBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpicolinic Acid Hydrochloride (CAS 123811-73-4): Chemical Identity and Baseline Physicochemical Profile for Sourcing Decisions


4-Methylpicolinic acid hydrochloride (CAS 123811-73-4) is the hydrochloride salt of 4-methylpicolinic acid (4-methylpyridine-2-carboxylic acid), a monomethyl-substituted picolinic acid derivative within the pyridinecarboxylic acid isomer class. The compound has the molecular formula C₇H₈ClNO₂ and a molecular weight of approximately 173.6 g/mol . As a salt form, it exhibits a melting point of 188–190 °C , which is substantially higher than the corresponding free acid (137–141 °C) , indicating the impact of salt formation on solid-state thermal properties. The hydrochloride salt provides a stable, crystalline solid that is commonly utilized as a building block in medicinal chemistry and agrochemical research programs requiring a 4-methyl-substituted pyridine-2-carboxylic acid scaffold [1].

Why Generic Substitution of 4-Methylpicolinic Acid Hydrochloride (CAS 123811-73-4) with Unsubstituted Picolinic Acid or Alternative Regioisomers Fails to Replicate Experimental Outcomes


The substitution of 4-methylpicolinic acid hydrochloride with unsubstituted picolinic acid, alternative methyl-regioisomers (e.g., 3-methylpicolinic acid), or the free acid form is not analytically or functionally equivalent. The presence and precise position of the 4-methyl substituent on the pyridine ring significantly modulates electronic properties, as quantified by DFT-calculated global reactivity indices, including differences in chemical potential and electrophilicity between regioisomers [1]. Furthermore, the hydrochloride salt form confers a distinctly higher melting point (188–190 °C) relative to the free acid (137–141 °C) , directly impacting solid-state handling, formulation behavior, and storage stability. In biological contexts, the specific 4-methyl substitution pattern is a critical determinant of activity; for instance, 3-mercapto-4-methylpicolinic acid is one of the very few derivatives of 3-mercaptopicolinic acid that retains hypoglycemic activity, while other 4-substituted analogs tested in the same model (e.g., 4-OMe, 4-Cl, 4-Et) were found to be inactive [2]. These quantitative and qualitative differences underscore that the 4-methyl regioisomer and its hydrochloride salt are not interchangeable with closely related analogs in synthetic or screening workflows.

Quantitative Differentiation of 4-Methylpicolinic Acid Hydrochloride (CAS 123811-73-4) Against Closest Analogs: Head-to-Head and Cross-Study Comparative Evidence


Thermal Stability and Solid-State Handling: Melting Point Elevation of the Hydrochloride Salt vs. the Free Acid

The hydrochloride salt form (CAS 123811-73-4) exhibits a melting point of 188–190 °C, which is approximately 50 °C higher than that of the free acid, 4-methylpicolinic acid (CAS 4021-08-3), which melts at 137–141 °C . This substantial elevation in melting point directly reflects the enhanced lattice energy conferred by the ionic salt formation [1].

Solid-State Chemistry Formulation Science Procurement Specifications

Reactivity Modulation: DFT-Derived Electronic Parameters Distinguish 4-Methyl from 3-Methyl Regioisomers

Density Functional Theory (DFT) calculations at the B3LYP level have been performed on 3-methylpicolinic acid (3-MPA) and 4-methylpicolinic acid (4-MPA) to compare their global reactivity descriptors. The calculated hydroxyl hydrogen atom chemical shift for 3-MPA experienced a downfield resonance by 0.32 ppm relative to that of 4-MPA, indicating differences in the electronic environment of the carboxylic acid group [1]. Furthermore, comparative analysis of global reactivity indices (chemical potential, hardness, electrophilicity) across 3-MPA, 4-MPA, and 4-phenylpicolinic acid revealed that 4-MPA possesses a distinct reactivity profile, positioning it as an intermediate electrophile/nucleophile within this analog series [1].

Computational Chemistry Reactivity Prediction Structure-Activity Relationship

Biological Activity Specificity: The 4-Methyl Substituent as a Prerequisite for Hypoglycemic Activity in a Mercapto-Substituted Analog Series

In a systematic SAR study of 3-mercaptopicolinic acid (3-MPA) derivatives, 3-mercapto-4-methylpicolinic acid was identified as one of the very few compounds in this series to demonstrate hypoglycemic activity when tested in 48-hour fasted rats. In contrast, other 4-substituted analogs, including those with 4-OMe, 4-OPh, 4-SMe, 4-Cl, 4-NH₂, and 4-Et groups, were found to be inactive in the same assay [1]. This indicates a stringent structural requirement for the 4-methyl group in retaining this specific biological effect within the mercapto-picolinic acid scaffold.

Medicinal Chemistry Hypoglycemic Agents Structure-Activity Relationship (SAR)

Synthetic Versatility and Handling: Hydrochloride Salt as a Superior Form for Solid-Phase Peptide Synthesis and Water-Sensitive Reactions

While the hydrochloride salt is expected to exhibit enhanced aqueous solubility relative to the free acid due to its ionic nature (supported by a calculated logP of 1.89 for the neutral species ), the primary differentiation lies in its suitability for anhydrous reaction conditions. The hydrochloride salt can be directly employed in coupling reactions under basic conditions to neutralize the HCl in situ, a standard practice in amide bond formation and solid-phase peptide synthesis [1]. In contrast, the free acid may require separate activation or may exhibit lower solubility in common organic solvents, complicating automated synthesis workflows.

Peptide Synthesis Solid-Phase Chemistry Reagent Selection

Validated Research and Industrial Application Scenarios for 4-Methylpicolinic Acid Hydrochloride (CAS 123811-73-4)


Synthesis of Novel Picolinic Acid-Derived Herbicides and Plant Growth Regulators

4-Methylpicolinic acid hydrochloride serves as a crucial building block for the synthesis of 4-substituted picolinic acid herbicides and plant growth regulators. The 4-methyl group provides a specific steric and electronic environment that is often required for optimal binding to auxin receptors or other plant protein targets, as evidenced by its use in patent literature for generating libraries of herbicidally active compounds [1]. The hydrochloride salt form is advantageous for large-scale synthesis due to its crystalline nature and ease of handling .

Medicinal Chemistry: Design and Synthesis of Hypoglycemic and Metabolic Disorder Therapeutics

Based on SAR studies where a 4-methyl substituent was essential for retaining hypoglycemic activity within a picolinic acid-derived series [2], 4-methylpicolinic acid hydrochloride is a critical intermediate for medicinal chemistry programs targeting metabolic diseases. The compound can be further functionalized (e.g., introduction of a mercapto group at the 3-position) to generate lead candidates. The use of the hydrochloride salt ensures the carboxylic acid is protected and the molecule is in a reactive, non-zwitterionic state suitable for subsequent chemical modifications [3].

Solid-Phase Synthesis of Peptidomimetics and Heterocycle-Containing Peptides

In peptide and peptidomimetic chemistry, the introduction of heterocyclic carboxylic acids like 4-methylpicolinic acid is a common strategy to improve metabolic stability or modulate target binding. 4-Methylpicolinic acid hydrochloride is directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, particularly those employing in situ neutralization [3]. Its calculated lipophilicity (LogP ~1.89) suggests it will partition favorably in both aqueous coupling solutions and organic washing steps, facilitating its incorporation into automated synthesizer workflows.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Picolinic acid derivatives are known chelating ligands for metal ions. The 4-methyl substitution alters the electronic properties of the pyridine nitrogen and carboxylic acid oxygen atoms, as quantified by DFT reactivity indices [4]. The hydrochloride salt provides a convenient, water-soluble form for aqueous or biphasic ligand exchange reactions, enabling the precise tuning of metal complex geometries and electronic properties for catalysis or materials science applications [3].

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